Product packaging for D-[4,5,6,6'-2H4]glucose(Cat. No.:CAS No. 478529-49-6)

D-[4,5,6,6'-2H4]glucose

Cat. No.: B1146263
CAS No.: 478529-49-6
M. Wt: 184.18
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Description

D-[4,5,6,6'-2H4]glucose is a high-purity, stable isotopologue of D-glucose specifically designed for advanced metabolic research. This compound features selective deuterium labeling at the 4, 5, 6, and 6' positions, making it an essential tool for tracing glucose uptake and utilization in real-time. Its primary application is in Deuterium Magnetic Resonance Imaging (²H-MRI) and Spectroscopy (MRS), a powerful, non-invasive modality for studying glycolytic flux in vivo . Researchers utilize this tracer to investigate metabolic reprogramming in disease models, such as cancers (e.g., glioma), diabetes, and neurodegenerative disorders, providing critical insights into pathogenesis and treatment response . In biological systems, glucose is a fundamental monosaccharide that serves as a ubiquitous energy source for every organism . It is metabolized through glycolysis and subsequent pathways like the citric acid cycle to produce adenosine triphosphate (ATP), the primary energy currency of the cell . The deuterium labels in this compound allow for the direct quantification of its downstream metabolites, such as water and glutamate, enabling researchers to non-invasively map and measure rates of glucose metabolism without the use of ionizing radiation . This tracer provides a cost-effective path to clinical translation for metabolic imaging, facilitating its wider adoption in both preclinical and clinical research . This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₆H₈D₄O₆ B1146263 D-[4,5,6,6'-2H4]glucose CAS No. 478529-49-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S,5S,6R)-5,6-dideuterio-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i1D2,2D,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-SSBPLVJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@]1([C@@H]([C@H](C(O[C@]1([2H])C([2H])([2H])O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Fundamental Principles of Stable Isotope Tracing in Metabolic Investigations

Stable isotope tracing is a key technique for understanding the intricate network of biochemical reactions that constitute metabolism. creative-proteomics.com It involves the introduction of molecules labeled with stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a biological system. numberanalytics.commdpi.com These labeled molecules, or tracers, are chemically identical to their natural counterparts and participate in the same metabolic reactions. numberanalytics.com

The core principle lies in the ability to distinguish the labeled molecules and their metabolic products from the unlabeled ones using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.com By tracking the incorporation and transformation of these isotopic labels, researchers can elucidate metabolic pathways, quantify the rate of metabolic reactions (flux analysis), and identify how these processes are altered in different physiological or pathological states. creative-proteomics.commdpi.com This approach provides a dynamic view of metabolism that cannot be obtained by simply measuring the static concentrations of metabolites. nih.gov

Historical Context and Evolution of Deuterium Labeling in Metabolism Studies

The use of stable isotopes in biological research dates back to the 1930s, with early studies employing deuterium (B1214612) to investigate fatty acid and cholesterol metabolism. escholarship.org The discovery of deuterium by Harold Urey in 1931, for which he received the Nobel Prize in 1934, paved the way for its use as a tracer. wikipedia.org These pioneering experiments established the dynamic nature of metabolic processes, demonstrating that the body's constituents are in a constant state of flux.

Initially, the application of deuterium labeling was somewhat limited by analytical technology. However, with the advent and refinement of mass spectrometry and NMR spectroscopy, the ability to detect and quantify deuterium-labeled compounds has significantly improved. acs.org This has led to a resurgence in the use of deuterium in metabolic research, expanding from early work with deuterated water (D₂O) to the synthesis and application of specifically labeled substrates like deuterated glucose. escholarship.orgresearchgate.net The development of deuterated drugs in the 1970s further highlighted the utility of deuterium in influencing metabolic pathways, leading to the first FDA-approved deuterated drug, Austedo® (deutetrabenazine). wikipedia.orgnih.gov

The Strategic Utility of D 4,5,6,6 2h4 Glucose As a Mechanistic Probe in Complex Biological Systems

Chemical Synthesis Pathways for Regioselective Deuterium Incorporation into Glucose

The chemical synthesis of specifically deuterated glucose derivatives requires precise control over reaction conditions to ensure the incorporation of deuterium at the desired positions.

Stereoselective and Regioselective Deuteration Approaches for Glucose Ring Positions

The selective deuteration of specific positions on the glucose ring is a significant challenge in synthetic chemistry. One effective method involves the use of protecting groups to shield certain hydroxyl groups, thereby directing the deuterium exchange reaction to the unprotected sites. nih.gov For instance, acetal-type protective groups can be employed to prevent deuterium exchange at adjacent positions. nih.gov

Another powerful technique is the heterogeneous Ru/C-catalyzed H-D exchange reaction in deuterium oxide (D₂O) under a hydrogen atmosphere. nih.gov This method offers excellent chemo- and stereoselectivity, with the exchange reaction proceeding selectively on carbons adjacent to free hydroxyl groups. nih.gov By strategically protecting specific hydroxyl groups, the desired number of deuterium atoms can be incorporated into selected positions on the glucose molecule. nih.gov

Furthermore, the conformation of the glucose ring can significantly influence the stereoselectivity of deuteration reactions. figshare.comacs.org By using conformationally restricted glucose derivatives, it is possible to achieve highly stereoselective α- or β-deuteration. figshare.comacs.org For example, radical deuteration of a glucose derivative restricted to a ⁴C₁-conformation can lead to a high preference for the α-product. figshare.com

Precursor Selection and Optimization of Reaction Conditions for this compound

Optimization of reaction conditions is paramount to maximize the yield and purity of the final product. Key parameters that require careful control include:

Temperature: Reaction temperatures can influence both the rate and selectivity of the deuteration. For instance, some reactions are performed at elevated temperatures to drive the exchange, while others may require milder conditions to prevent side reactions. researchgate.netresearchgate.net

Catalyst: The choice and concentration of the catalyst are crucial. For example, palladium on carbon (Pd/C) and Ruthenium on carbon (Ru/C) are commonly used catalysts for H-D exchange reactions. nih.govsnnu.edu.cn

Solvent: Deuterium oxide (D₂O) is the most common deuterium source and solvent for these reactions. nih.govrsc.org The purity of the D₂O is important for achieving high levels of deuterium incorporation.

Reaction Time: The duration of the reaction must be optimized to ensure complete deuteration at the target positions without promoting unwanted side reactions or isotopic scrambling. researchgate.net

A study on the synthesis of [2,3,4,6,6'-²H₅]-D-glucose highlighted a cost-effective route using methyl-α-D-glucopyranoside as a precursor and mild reaction conditions (80°C), which resulted in high deuterium labeling efficiency. researchgate.netresearchgate.net

Strategies for High Deuterium Labeling Efficiency

Achieving high deuterium labeling efficiency is essential for the utility of the deuterated glucose in subsequent applications. Several strategies can be employed to maximize the incorporation of deuterium:

Use of High Purity Reagents: Utilizing highly enriched D₂O and other deuterated reagents is fundamental.

Multiple Exchange Cycles: Repeating the deuteration reaction multiple times can increase the level of deuterium incorporation.

Catalyst Selection and Loading: The efficiency of the catalyst plays a direct role in the extent of deuteration. Optimizing the catalyst type and its loading can significantly improve the labeling efficiency. snnu.edu.cn

Driving Equilibrium: In exchange reactions, removing the released H₂O or using a large excess of D₂O can help to drive the equilibrium towards the deuterated product.

Enzymatic and Biocatalytic Approaches for the Biosynthesis of this compound

Enzymatic and biocatalytic methods offer a high degree of specificity for the synthesis of deuterated compounds, often under milder reaction conditions compared to chemical synthesis.

In Vitro Enzymatic Derivatization Using Deuterated Substrates

In vitro enzymatic systems provide a powerful platform for the synthesis of specifically deuterated glucose. nih.govrsc.org This approach involves the use of a series of purified or commercially available enzymes to catalyze the desired transformations. For example, enzymes from the pentose phosphate pathway can be used to convert isotopically labeled glucose into other labeled sugars or nucleotides. nih.govacs.org

The synthesis of [3′,4′,5′,5′-²H₄]UTP from [1,2,3,4,5,6,6-²H₇]-D-glucose has been demonstrated using a combination of enzymes, including hexokinase, glucose-6-phosphate isomerase, 6-phosphogluconic dehydrogenase, and ribose-5-phosphate (B1218738) isomerase. acs.org This highlights the potential of multi-enzyme, one-pot reactions for efficient synthesis. scienceopen.com The key is to select enzymes with the appropriate specificity to act on the deuterated substrate and to control the reaction conditions to favor the desired product.

EnzymeRole in Deuterated Glucose Synthesis
HexokinasePhosphorylates glucose to glucose-6-phosphate. acs.org
Glucose-6-phosphate isomeraseInterconverts glucose-6-phosphate and fructose-6-phosphate, allowing for potential deuterium exchange at specific positions. acs.org
Glucose-6-phosphate dehydrogenaseCatalyzes the first committed step in the pentose phosphate pathway, leading to the formation of 6-phosphoglucono-δ-lactone. acs.org
6-Phosphogluconate dehydrogenaseCatalyzes the oxidative decarboxylation of 6-phosphogluconate. acs.org
Ribose-5-phosphate isomeraseInterconverts ribose-5-phosphate and ribulose-5-phosphate. acs.org

Harnessing Metabolic Pathways (e.g., Pentose Phosphate Pathway) for Specific Deuterium Exchange

Living organisms can be utilized as biocatalysts for the production of deuterated compounds. By growing microorganisms, such as Escherichia coli, in a medium containing a deuterated carbon source like D₂O and a suitable precursor, specific metabolic pathways can be harnessed to produce deuterated molecules. nih.govx-mol.com

The pentose phosphate pathway (PPP) is particularly relevant for the specific labeling of glucose and its derivatives. nih.govgoogle.com The enzymes of the PPP can catalyze the exchange of hydrogens at specific positions of the glucose molecule with deuterium from the solvent (D₂O). nih.govacs.org However, it is important to consider that metabolic loss of deuterium can occur. For example, phosphomannose isomerase has been shown to catalyze the selective loss of deuterium from the C1 position of glucose. nih.govumich.edu

Furthermore, the transaldolase reaction within the PPP can lead to the exchange of the bottom three carbons of fructose-6-phosphate, which can result in the selective loss of deuterium from the C5 position of glucose. diabetesjournals.org Careful consideration of these metabolic exchanges is crucial for designing experiments that aim to produce specifically labeled glucose isotopomers.

Pathway/EnzymeImpact on Deuterium Labeling of Glucose
Pentose Phosphate PathwayCan be harnessed for specific deuterium exchange, but also potential for deuterium loss at C3. nih.govacs.orgdiabetesjournals.org
Phosphomannose IsomeraseCan cause selective loss of deuterium from the C1 position. nih.govumich.edu
TransaldolaseCan lead to selective loss of deuterium from the C5 position. diabetesjournals.org

Recycling of Deuterium-Labeled By-products in Large-Scale Synthesis

The large-scale synthesis of isotopically labeled compounds, including D-[4,5,6,6'-²H₄]glucose, presents economic and practical challenges. A key strategy to enhance the efficiency and cost-effectiveness of these syntheses is the recycling of deuterium-labeled by-products. This approach is particularly relevant in multi-step synthetic sequences where incomplete reactions or the formation of isomeric impurities can lead to the loss of expensive isotopic labels.

The economic viability of producing deuterated compounds is a significant consideration. The cost of raw materials, such as deuterated glucose, can be a major hurdle for clinical applications. nih.gov Therefore, developing synthetic routes that are not only efficient but also incorporate recycling steps for labeled materials is of paramount importance. Greener synthetic methods, such as using an Al-H₂O system with D₂O for deuterium exchange, also contribute to more sustainable and cost-effective production of deuterated compounds. royalsocietypublishing.org

Assessment of Isotopic Purity and Positional Enrichment in D-[4,5,6,6'-²H₄]glucose Preparations

The accurate determination of isotopic purity and the specific positions of deuterium enrichment are critical for the validation and application of D-[4,5,6,6'-²H₄]glucose. Various analytical techniques are employed to ensure the quality of the synthesized compound, with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy being the most powerful and widely used methods.

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and accurate technique for determining the positional deuterium enrichment of glucose. nih.gov A common approach involves the derivatization of glucose to make it volatile for GC analysis. The aldonitrile pentaacetate derivative of glucose, for example, produces several characteristic fragments upon electron impact ionization. researchgate.net By analyzing the mass isotopomer distributions of these fragments, it is possible to calculate the deuterium enrichment at each carbon position of the glucose molecule. nih.govresearchgate.net

Researchers have developed GC-MS methods that can determine the deuterium enrichment of glucose hydrogen atoms with an accuracy of 0.3 mol% or better, without the need for calibration curves. nih.govnih.govmit.edu This level of precision is crucial for metabolic studies where small changes in isotopic enrichment need to be reliably detected. For instance, specific fragments of glucose derivatives can provide information about deuterium labeling at different positions. The glucose aldonitrile pentapropionate derivative yields ions that are informative about bond cleavages between C4-C5 and C5-C6, which would be particularly relevant for assessing enrichment in D-[4,5,6,6'-²H₄]glucose. nih.govmit.edu

The table below summarizes some of the analytically useful ions from different glucose derivatives used in GC-MS analysis for determining deuterium enrichment:

DerivativeIon (m/z)Bond Cleavage OriginReference
Glucose aldonitrile pentaacetate328, 242, 217, 212, 187, 145Various researchgate.net
Glucose pentaacetate331, 169Various researchgate.net
Glucose aldonitrile pentapropionate173C4–C5 nih.govmit.edu
259C3–C4 nih.govmit.edu
284C4–C5 nih.govmit.edu
370C5–C6 nih.govmit.edu
Glucose 1,2,5,6-di-isopropylidene propionate301No cleavage of glucose carbon atoms nih.govmit.edu
Glucose methyloxime pentapropionate145C2–C3 nih.govmit.edu

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²H NMR, is another powerful tool for determining the positional enrichment of deuterium in glucose. plos.org This technique allows for the direct observation of deuterium signals at specific positions in the molecule, providing unambiguous information about the labeling pattern. For example, ²H NMR analysis of a monoacetyl-di-isopropylidene-glucose (MAG) derivative has been used to resolve the plasma glucose excursions following a glucose tolerance test. plos.org This method can distinguish between deuterium enrichment at different carbon positions, which is essential for confirming the specific labeling in D-[4,5,6,6'-²H₄]glucose.

Mass Spectrometry (MS) Applications in Deuterium Detection and Metabolite Profiling

Mass spectrometry is a powerful tool for metabolic tracing studies due to its high sensitivity and specificity in distinguishing between isotopologues—molecules that differ only in their isotopic composition. nih.gov Various MS-based approaches are utilized to detect and quantify deuterium enrichment from this compound in biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Profile Analysis of Glucose Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of glucose and its isotopologues. shimadzu.com However, because glucose is a polar and non-volatile molecule, chemical derivatization is a mandatory step to increase its volatility for GC analysis. shimadzu.comresearchgate.net This process involves converting the glucose molecule into a more volatile form, such as an acetate (B1210297) or silyl (B83357) derivative. restek.comprotocols.io

Common derivatization methods include the formation of aldonitrile pentaacetate or pentapropionate derivatives. nih.govnih.govnih.gov Once derivatized, the sample is introduced into the GC, which separates the components of the mixture. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge (m/z) ratio. etamu.edu This allows for the determination of the isotopic enrichment in the glucose molecule and its fragments. For instance, the analysis of the aldonitrile pentaacetate derivative of glucose can yield specific ion fragments that correspond to different parts of the glucose carbon skeleton, such as m/z 217, which contains carbons C4, C5, and C6. nih.gov By analyzing the mass spectra of these fragments, researchers can determine the extent and position of deuterium labeling. nih.govresearchgate.net

Interactive Table 1: Common Glucose Derivatives and Fragments in GC-MS Analysis

DerivativeKey Fragment (m/z)Carbon Atoms RetainedResearch ApplicationReference
Aldonitrile Pentaacetate217C4-C6Determination of deuterium incorporation from deuterated water. nih.gov
Aldonitrile Pentaacetate242C1-C4Determination of deuterium incorporation from deuterated water. nih.gov
Aldonitrile Pentapropionate173C5-C6Determination of deuterium enrichment at specific carbon positions. nih.govmit.edu
Aldonitrile Pentapropionate259C4-C6Determination of deuterium enrichment at specific carbon positions. nih.govmit.edu
Methyloxime Pentatrimethylsilyl319C3-C6Used as a base peak for determining unlabeled glucose in reference methods. researchgate.netnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Tracing

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a significant advantage over GC-MS by often eliminating the need for derivatization, which can be a laborious and potential source of error. researchgate.netumt.edu This is particularly beneficial for analyzing polar molecules like glucose directly from biological matrices such as plasma or tissue extracts. nih.govnih.gov

In an LC-MS/MS workflow, the sample is first passed through a liquid chromatograph to separate the metabolites. The eluent is then introduced into a mass spectrometer, typically a triple-quadrupole or high-resolution instrument. nih.govresearchgate.net For quantitative tracing, a technique called Multiple Reaction Monitoring (MRM) is frequently employed. researchgate.net MRM provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for both the unlabeled (tracee) and the deuterated (tracer) glucose. For example, a method for determining the [6,6-d2]glucose/glucose ratio used atmospheric pressure chemical ionization (APCI) to monitor the product ions at m/z 179-->89 for unlabeled glucose and m/z 181-->89 for the deuterated tracer. researchgate.net This allows for precise quantification of the tracer-to-tracee ratio, which is essential for calculating metabolic fluxes. nih.govresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) for Deuterium Enrichment Determination

In ESI-MS analysis of glucose, the molecule is often detected as a sodiated adduct ([M+Na]+). umt.edu For this compound, this would result in a mass shift of +4 Da compared to the unlabeled glucose. The relative intensities of the isotopic peaks in the mass spectrum directly reflect the deuterium enrichment in the sample pool. Studies have shown that microLC-ESI-MS methods are highly sensitive and accurate for measuring the enrichment of deuterated glucose metabolites, such as deoxyadenosine (B7792050) derived from [6,6-2H2]-glucose, requiring fewer cells and less sample preparation than traditional GC-MS methods. nih.gov

Mass Fragmentography for Site and Extent of Deuterium Labeling on Glucose and its Catabolites

Mass fragmentography, also known as selected ion monitoring (SIM), is a GC-MS technique used to determine the specific location and amount of isotopic labeling within a molecule. nih.govresearchgate.net This method involves programming the mass spectrometer to detect only a few specific m/z values corresponding to characteristic fragments of the analyte. By comparing the ion intensities of fragments from both labeled and unlabeled standards, the position and extent of deuterium incorporation can be deduced. nih.govnih.gov

For example, by analyzing the aldonitrile pentaacetate derivative of glucose, specific fragments can be monitored that retain certain carbon atoms. The ion at m/z 217 is known to contain carbons C4, C5, and C6, while the fragment at m/z 242 contains carbons C1-C4. nih.gov By analyzing the isotopic distribution within these fragments from a sample exposed to this compound, researchers can confirm that the deuterium atoms are located on the C4, C5, and C6 positions and quantify their enrichment. This site-specific information is crucial for understanding the detailed transformations that glucose undergoes in metabolic pathways. nih.govresearchgate.net

Correction for Isotope Discrimination and Deuterium-Hydrogen Exchange in MS Data Analysis

Accurate quantification of isotopic enrichment requires correcting for several potential confounding factors. One major consideration is the natural abundance of heavy isotopes (e.g., ¹³C, ²H, ²⁹Si) in both the analyte and the derivatizing agents. shimadzu.com This natural background contributes to the mass isotopomer distribution (MID) and must be mathematically subtracted to determine the true enrichment from the tracer. shimadzu.com High-resolution mass spectrometers can help distinguish between isotopes like ¹³C and ²H, but correction algorithms are still necessary, especially with lower-resolution instruments. nih.gov

Another critical factor is the kinetic isotope effect (KIE), where reactions involving heavier isotopes (like deuterium) may proceed at different rates than those with lighter isotopes (hydrogen). researchgate.net Furthermore, back-exchange, where deuterium atoms on the tracer molecule exchange with protons from the surrounding solvent or during sample preparation and analysis, can lead to an underestimation of enrichment. thermofisher.comnih.gov This is particularly relevant for labile hydrogens, such as those on hydroxyl groups. While the C-D bonds in this compound are generally stable, careful experimental design and control are necessary to minimize unwanted hydrogen-deuterium exchange. nih.govmdpi.com Correction factors, often derived from the analysis of standards under identical conditions, are applied to the raw data to ensure accurate and reliable metabolic flux calculations. nih.govcaltech.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolic Flux Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed information about molecular structure and metabolic dynamics. nih.govcreative-proteomics.com Unlike mass spectrometry, which destroys the sample, NMR can be used for in vivo studies and provides unique insights into the specific positions of isotopes within a molecule. nih.govcreative-proteomics.com

When this compound is metabolized, the deuterium atoms are transferred to downstream products. ²H NMR (deuterium NMR) can directly detect the signals from these deuterated metabolites. nih.govscholaris.ca The chemical shift of the deuterium signal provides information about the identity of the metabolite (e.g., lactate, glutamate), and the signal intensity is proportional to its concentration. nih.govnih.gov By acquiring spectra over time, the flux of glucose through various pathways, such as glycolysis and the TCA cycle, can be dynamically monitored. nih.gov

Furthermore, NMR provides crucial information on positional isotopomers. The fine structure of NMR peaks can reveal scalar couplings between adjacent nuclei (e.g., ¹³C-¹³C or ¹H-¹H), which can be used to deduce the exact location of labels within a molecule. nih.govnih.gov This structural elucidation is a key advantage of NMR in metabolic flux analysis, complementing the quantitative data obtained from mass spectrometry. nih.gov

Table 2: Comparison of Analytical Techniques for Deuterated Glucose Tracing

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample State Gas (requires derivatization for glucose)Liquid (derivatization often not required)Liquid/Solid (non-destructive)
Primary Information Isotopic enrichment, mass isotopomer distributionIsotopic enrichment, quantitative concentrationPositional isotopomers, structural information, in vivo flux
Sensitivity HighVery HighLower than MS
Key Advantage Established methods, detailed fragmentation dataHigh throughput, no derivatization neededNon-invasive, provides structural context, in vivo capability
Key Limitation Derivatization can be complex and introduce artifactsIon suppression effects can occurLower sensitivity, more complex data analysis for flux
Reference shimadzu.comnih.gov nih.govresearchgate.net nih.govcreative-proteomics.com

1H NMR Spectroscopy for Deuterated Glucose Anomerization and Conformational Studies

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for studying the anomerization and conformational dynamics of glucose in solution. In an aqueous environment, glucose exists as an equilibrium mixture of two primary cyclic pyranose anomers, α-D-glucose and β-D-glucose, which interconvert via an open-chain aldehyde form. magritek.com This process, known as mutarotation, can be monitored by ¹H NMR by observing the signals of the anomeric protons. magritek.com

The anomeric protons of the α and β forms are chemically distinct due to their different stereochemical environments, resulting in separate resonances in the ¹H NMR spectrum. magritek.com For instance, the equatorial anomeric proton of the α-anomer typically resonates at a lower field (further downfield) compared to the axial anomeric proton of the β-anomer. magritek.com The relative integrals of these two peaks directly correspond to the equilibrium distribution of the anomers, which is approximately 36% α and 64% β. magritek.com

Furthermore, the coupling constants (J-couplings) between adjacent protons provide detailed conformational information. The magnitude of the three-bond coupling constant between the anomeric proton and the proton on the adjacent carbon (³J(H1,H2)) is dependent on the dihedral angle between them, as described by the Karplus equation. magritek.com This allows for the unambiguous assignment of the anomeric configuration, as the α-anomer (axial-equatorial relationship) and β-anomer (axial-axial relationship) exhibit distinct coupling constants. magritek.comnih.gov

When studying deuterated glucose like this compound, ¹H NMR remains crucial. While the deuterium substitution at specific positions simplifies the spectrum by removing certain proton signals and their corresponding couplings, the signals of the remaining protons, particularly the anomeric proton, still provide vital information about anomerization and conformation. cdnsciencepub.com The analysis of these remaining proton signals allows for a detailed investigation of the structural and dynamic properties of the deuterated glucose molecule in solution. cdnsciencepub.com

2H Magnetic Resonance Spectroscopy (MRS) for In Vivo Metabolic Imaging

Deuterium Magnetic Resonance Spectroscopy (²H MRS) is a powerful non-invasive technique for in vivo metabolic imaging, enabling the real-time tracking of metabolic pathways following the administration of deuterated substrates like this compound. nih.govnih.gov This method offers a safe, non-radioactive alternative to other imaging modalities and can be integrated with standard MRI scanners. biorxiv.org

Upon administration, deuterated glucose is taken up by cells and metabolized through various pathways, such as glycolysis and the tricarboxylic acid (TCA) cycle. The deuterium label is incorporated into downstream metabolites, including lactate, glutamate (B1630785), and glutamine (Glx). nih.govsemanticscholar.org ²H MRS can detect the distinct resonance signals of these deuterated metabolites, providing a dynamic window into cellular metabolism. nih.gov

Recent studies have demonstrated the utility of ²H MRS in various biomedical research areas, particularly in oncology and neuroscience. For instance, dynamic glucose-enhanced ²H-MRS has been used to assess glucose turnover rates in glycolysis and mitochondrial oxidation in mouse glioblastoma models. nih.gov These studies have shown that the rates of glucose oxidation correlate strongly with cell proliferation. nih.gov Similarly, ²H MRS has been employed to differentiate metabolic subtypes of glioblastoma and to detect early responses to chemoradiotherapy by monitoring changes in deuterated lactate and Glx levels. semanticscholar.org

The quantitative data obtained from ²H MRS allows for the calculation of key metabolic rates, such as the cerebral metabolic rate of glucose (CMRglc) and the TCA cycle flux (VTCA). nih.govbiorxiv.org This provides invaluable information on tissue-specific energy metabolism under both normal physiological and pathological conditions. nih.gov

Table 1: Applications of ²H MRS in Metabolic Research

Application Area Key Findings Reference
Neuroenergetics Simultaneous measurement of cerebral glucose consumption rate (CMRglc) and TCA cycle flux (VTCA) in rat brains. nih.gov
Oncology (Glioblastoma) Glucose oxidation rates correlate with tumor cell proliferation. nih.gov
Oncology (Glioblastoma) Differentiation of metabolic subtypes and early detection of treatment response. semanticscholar.org

| Oncology (In Vitro) | Decreased ²H-labeled lactate signal correlates with apoptotic cell death following chemotherapy. | biorxiv.org |

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, TOCSY, HMQC, HMBC) for Complete Spectral Assignment and Connectivity Analysis of Deuterated Compounds

While one-dimensional NMR provides essential information, the complexity of metabolite spectra often necessitates the use of multi-dimensional NMR techniques for complete and unambiguous signal assignment. These methods resolve overlapping signals into multiple dimensions, revealing the connectivity between different nuclei within a molecule. For deuterated compounds like this compound and its metabolites, these techniques are indispensable for tracing the path of the deuterium label.

COSY (Correlation Spectroscopy): This homonuclear technique correlates protons that are coupled to each other, typically through two or three bonds. core.ac.ukpitt.edu It is fundamental for identifying neighboring protons and establishing proton-proton spin systems within a molecule.

TOCSY (Total Correlation Spectroscopy): An extension of COSY, TOCSY reveals correlations between all protons within a spin system, not just immediate neighbors. core.ac.ukpitt.edu This is particularly useful for identifying all the protons belonging to a specific monosaccharide residue within a larger structure.

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These are two-dimensional heteronuclear techniques that correlate protons directly bonded to a heteronucleus, most commonly ¹³C or ¹⁵N. core.ac.ukustc.edu.cn They are extremely powerful for assigning carbon signals based on the chemical shifts of their attached protons, providing a "fingerprint" of the molecule's carbon-hydrogen framework. bitesizebio.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique detects longer-range correlations between protons and heteronuclei, typically over two or three bonds (²JCH and ³JCH). core.ac.ukustc.edu.cn HMBC is crucial for piecing together molecular fragments, as it can connect spin systems across quaternary carbons or heteroatoms.

The combination of these techniques allows for the complete assignment of ¹H and ¹³C NMR spectra of complex molecules. core.ac.uk For instance, the structure of a complex natural product can be elucidated by using COSY and TOCSY to define individual spin systems and then connecting them using the long-range correlations observed in the HMBC spectrum. core.ac.uk In the context of deuterated glucose metabolism, these methods are essential for confirming the precise location of deuterium atoms in the resulting metabolites.

Table 2: Common 2D NMR Techniques and Their Applications

Technique Type of Correlation Primary Application
COSY ¹H-¹H (through-bond, 2-3 bonds) Identify adjacent protons
TOCSY ¹H-¹H (through-bond, entire spin system) Identify all protons in a spin system
HSQC/HMQC ¹H-¹³C/¹⁵N (through-bond, 1 bond) Correlate protons to their directly attached carbons/nitrogens

| HMBC | ¹H-¹³C/¹⁵N (through-bond, 2-3 bonds) | Connect different spin systems and identify quaternary carbons |

Application of Deuterium Labeling in Biomolecular NMR (e.g., Proteins, Nucleic Acids) to Enhance Spectral Resolution and Assignment

The application of deuterium labeling extends beyond the study of small molecule metabolites to the structural analysis of large biomolecules like proteins and nucleic acids. ckisotopes.comuq.edu.au As the size of these macromolecules increases, their NMR spectra become exceedingly complex and crowded due to a large number of overlapping signals and broad linewidths caused by rapid relaxation. Deuteration is a powerful strategy to overcome these challenges. utoronto.ca

Uniform or fractional deuteration, where a significant portion of the protons in the biomolecule are replaced with deuterium, dramatically simplifies the ¹H NMR spectrum. utoronto.ca This simplification arises from several factors:

Reduced Signal Overlap: Fewer proton signals are present, decreasing spectral crowding.

Narrower Linewidths: The replacement of protons with deuterium, which has a smaller gyromagnetic ratio, reduces dipolar relaxation pathways, leading to sharper signals and improved spectral resolution. utoronto.ca

Access to New Information: Deuteration allows for the use of specific NMR experiments that exploit the properties of deuterium to study molecular dynamics. utoronto.ca

For very large proteins, perdeuteration (labeling with >95% ²H) combined with the reintroduction of protons at specific sites (selective protonation) is a common strategy. utoronto.ca For example, introducing protonated methyl groups into an otherwise deuterated protein provides sensitive probes for studying protein structure and dynamics. sigmaaldrich.com

In the study of nucleic acids, uniform or selective deuteration of RNA or DNA molecules is crucial for determining their three-dimensional structures and understanding their interactions with other molecules. isotope.comiospress.nl Isotope-enrichment strategies, including the use of deuterated nucleotides, have been instrumental in advancing the NMR study of large RNA molecules. isotope.com

The combination of deuterium labeling with multi-dimensional, multi-nuclear NMR experiments has significantly expanded the size and complexity of biomolecular systems that can be studied at atomic resolution. uq.edu.au

Table 3: Compound Names Mentioned

Compound Name
This compound
α-D-glucose
β-D-glucose
Lactate
Glutamate
Glutamine

Applications of D 4,5,6,6 2h4 Glucose in Biochemical Pathway Elucidation and Quantitative Flux Analysis

Elucidating Central Carbon Metabolism Using D-[4,5,6,6'-2H4]glucose

Central carbon metabolism comprises the fundamental pathways that support cell growth, energy production, and biosynthesis. uni-kassel.de this compound is instrumental in dissecting the intricate network of reactions at the heart of cellular function.

Glycolysis is the pathway that breaks down glucose into pyruvate (B1213749), while the Pentose (B10789219) Phosphate (B84403) Pathway (PPP) runs parallel to it, primarily to produce NADPH and precursors for nucleotide synthesis. jackwestin.comcreative-proteomics.com The specific labeling pattern of this compound allows researchers to distinguish and quantify the flow of carbon through these two interconnected pathways.

When this compound enters glycolysis, the deuterium (B1214612) atoms on carbons 4, 5, and 6 are retained through the series of reactions leading to pyruvate. In contrast, entry into the oxidative branch of the PPP involves the decarboxylation of carbon 1, which does not affect the labeled positions. However, the subsequent non-oxidative PPP reactions involve a series of carbon-shuffling steps. By analyzing the distribution of deuterium in key intermediates like lactate (B86563) and ribose-5-phosphate (B1218738), the relative flux through glycolysis versus the PPP can be determined. nih.govresearchgate.net For instance, the amount of deuterium retained in lactate can be compared to the labeling patterns in ribose units of nucleotides to calculate the percentage of glucose that was metabolized through each pathway. 129.15.40

Table 1: Illustrative Flux Distribution in Central Carbon Metabolism

This table provides a hypothetical example of how flux data, obtained using tracers like this compound, might be presented. The values represent the percentage of glucose uptake directed through each pathway under different cellular conditions.

Metabolic PathwayCondition A (Normal Growth)Condition B (High Proliferation)
Glycolysis 85%70%
Pentose Phosphate Pathway 15%30%

The Tricarboxylic Acid (TCA) cycle is the central hub for energy production and the synthesis of biosynthetic precursors. nih.gov Pyruvate derived from this compound via glycolysis carries the deuterium labels into the mitochondria. It is then converted to acetyl-CoA, which enters the TCA cycle. The deuterium labels can then be tracked as they are incorporated into TCA cycle intermediates such as citrate, α-ketoglutarate, and malate. nih.gov

This tracking is essential for studying anaplerosis (the replenishment of cycle intermediates) and cataplerosis (the removal of intermediates for biosynthesis). nih.govwikipedia.org For example, anaplerotic flux from pyruvate to oxaloacetate, catalyzed by pyruvate carboxylase, introduces the labeled carbon backbone directly into the cycle. By measuring the deuterium enrichment in various intermediates, researchers can quantify these filling (anaplerotic) and draining (cataplerotic) fluxes, providing a dynamic view of the TCA cycle's dual roles in energy metabolism and biosynthesis. youtube.combritannica.com

Gluconeogenesis is the metabolic pathway that generates new glucose from non-carbohydrate precursors, such as lactate and amino acids. wikipedia.orgnih.gov It is a critical process for maintaining blood glucose levels during fasting. nih.gov this compound can be used to trace the synthesis and turnover of glucose and glycogen (B147801). When labeled precursors are used in conjunction with unlabeled glucose, the appearance of deuterium in the glucose pool indicates the rate of gluconeogenesis.

Conversely, by administering this compound, the rate of glycogen synthesis (glycogenesis) can be measured. The labeled glucose is converted to UDP-glucose, the direct precursor for glycogen synthase. nih.gov The rate of deuterium incorporation into the glycogen polymer reflects the flux through this storage pathway. ttuhsc.edu This allows for the quantification of how efficiently glucose is stored under various physiological conditions. themedicalbiochemistrypage.org

The metabolic intermediates generated from this compound also serve as building blocks for other essential macromolecules. Citrate, produced in the TCA cycle, can be exported to the cytoplasm and cleaved to provide acetyl-CoA for the synthesis of fatty acids and cholesterol. nih.gov The deuterium atoms from the original glucose tracer will be incorporated into these newly synthesized lipids, allowing for the quantification of de novo lipogenesis. biorxiv.org

Similarly, TCA cycle intermediates like α-ketoglutarate and oxaloacetate are precursors for the synthesis of amino acids such as glutamate (B1630785) and aspartate. mdpi.com By measuring the deuterium enrichment in the carbon backbones of these amino acids, the contribution of glucose to the amino acid pool can be precisely determined. nih.gov

Table 2: Research Findings on Glucose Contribution to Biosynthesis

This table summarizes typical findings from tracer studies, showing the percentage of carbon in newly synthesized molecules that originates from glucose under specific experimental conditions.

Biosynthetic ProductCell TypeGlucose Contribution (%)
Palmitate (Fatty Acid) Adipocytes (Hypoxic)Decreased from 44.1 to 27.5 pmol/mg protein
Glutamate (Amino Acid) Liver Cells~50%
Aspartate (Amino Acid) Liver Cells~45%

Note: Data is illustrative of findings in the field and may be derived from studies using various labeled glucose tracers. nih.gov

Quantitative Metabolic Flux Analysis (MFA) Utilizing this compound

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates of intracellular metabolic reactions. nih.gov It integrates experimental data from stable isotope labeling experiments with a computational model of the metabolic network to calculate flux maps. ucdavis.edunih.gov

The quantification of metabolic fluxes using tracers like this compound is typically performed under two different assumptions: isotopic steady-state or non-steady-state (isotopically non-stationary).

Isotopic Steady-State MFA: In this approach, the labeled substrate is supplied to the cells for a duration long enough for the isotopic labeling of intracellular metabolites to become constant. researchgate.net At this steady state, the distribution of different isotopomers (molecules differing only in their isotopic composition) for each metabolite is determined by the relative fluxes through the contributing pathways. nih.gov The measured labeling patterns are then used in a computational model to solve for the set of fluxes that best explains the observed data. arxiv.org This method is robust for determining time-averaged flux distributions in systems that are in a metabolic steady state. nih.gov

Isotopically Non-Steady State MFA (INST-MFA): This method analyzes the dynamics of isotope labeling before a steady state is reached. researchgate.netnih.gov After introducing the tracer, samples are collected at multiple time points to capture the transient changes in metabolite labeling. researchgate.net The rate at which a metabolite pool becomes labeled is a function of both the fluxes leading to it and its own concentration. INST-MFA can provide more detailed information than steady-state approaches, including the ability to resolve fluxes in pathways that may be indistinguishable at steady state and to determine absolute flux values. nih.govnih.gov This approach is particularly useful for studying dynamic systems or cells with large metabolite pools that are slow to reach isotopic equilibrium. researchgate.net

Computational Modeling and Software Platforms for this compound Tracer Data Integration and Flux Estimation

The analysis of data from stable isotope tracing experiments, including those using this compound, relies heavily on sophisticated computational modeling and specialized software. These platforms integrate the raw analytical data (typically from mass spectrometry or nuclear magnetic resonance spectroscopy) with a known metabolic network model to estimate intracellular metabolic fluxes.

The general workflow involves several key steps. First, a metabolic model of the cell or organism under study is defined, which includes the relevant biochemical reactions and their known atom transitions. Next, the experimental data, which consists of the isotopic labeling patterns of various intracellular metabolites after administration of this compound, is input into the software. The software then uses iterative algorithms to find the set of metabolic fluxes that best explains the observed labeling patterns. This process, known as Metabolic Flux Analysis (MFA), allows for the quantification of the activity of pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

While many published examples of MFA utilize 13C-labeled tracers, the mathematical frameworks underlying most software platforms are adaptable to deuterium-labeled substrates like this compound. nih.gov The key is to provide the model with the correct tracer composition and the specific deuterium atom transitions for each reaction. Software like FiatFlux, while demonstrated with 13C-glucose, is designed to enable non-specialists to perform quantitative investigations and can be adapted for other isotopic tracers. nih.gov

Table 1: Representative Software Platforms for Metabolic Flux Analysis

Software Platform Description Applicable Tracers
INCA (Isotopomer Network Compartmental Analysis) A MATLAB-based software for isotopomer-assisted metabolic flux analysis and experimental design. 13C, 15N, 2H
Metran A tool for metabolic network analysis that can be used for flux balance analysis and isotopomer modeling. 13C, 2H
FiatFlux An open-source software designed for flux ratio analysis from mass spectrometry data, particularly from 13C-glucose experiments, with adaptability for other tracers. nih.gov 13C, adaptable for 2H

| WU-FLUX | A web-based platform for metabolic flux analysis that supports various tracer types and analytical methods. | 13C, 15N, 2H |

Isotopomer Spectral Analysis (ISA) for De Novo Biosynthesis Tracing

Isotopomer Spectral Analysis (ISA) is a mathematical technique used to analyze stable isotope data from biosynthetic pathways where a precursor molecule is polymerized to form a larger product. nih.gov When this compound is used, it is first metabolized into smaller precursor units (e.g., acetyl-CoA). These deuterated precursors are then incorporated into larger molecules like fatty acids or cholesterol in a process called de novo biosynthesis (the synthesis of complex molecules from simple ones).

ISA utilizes the complete mass spectrum of the final biosynthetic product to estimate two critical parameters:

Precursor Pool Dilution: It quantifies the extent to which the deuterated precursor from the tracer has been diluted by unlabeled precursors from other endogenous sources.

Fractional Synthesis: It determines the proportion of the product molecule that was newly synthesized during the experiment compared to the pre-existing pool of that molecule. nih.gov

For example, in the study of de novo lipogenesis, this compound is broken down via glycolysis to pyruvate and then to acetyl-CoA, carrying the deuterium label. This labeled acetyl-CoA is then used to build fatty acids. By analyzing the mass isotopomer distribution of the resulting fatty acids using mass spectrometry, ISA can calculate the contribution of glucose to the acetyl-CoA pool and the rate at which new fatty acids are being synthesized. metsol.com

Table 2: Principles of Isotopomer Spectral Analysis (ISA)

Parameter Description Information Gained from this compound
Precursor Enrichment (p) The fraction of the immediate precursor pool (e.g., acetyl-CoA) that is labeled with the isotope. Reveals the contribution of glucose to the precursor pool for biosynthesis.

| Fractional New Synthesis (f) | The proportion of the final product (e.g., palmitate) that was newly synthesized during the tracer infusion. | Quantifies the rate of de novo biosynthesis of the product. |

Investigation of Alternative Glucose Metabolic Pathways (e.g., Polyol Pathway, TKTL1 pathway)

This compound is instrumental in quantifying the flux through alternative or less-canonical pathways of glucose metabolism, which can become highly active in certain physiological or pathological states.

Polyol Pathway: The polyol pathway is a two-step metabolic route that converts glucose to fructose (B13574) via a sorbitol intermediate. wikipedia.org Under normal glycemic conditions, only a small fraction of glucose enters this pathway. mdpi.com However, in hyperglycemic states, such as diabetes mellitus, the flux through the polyol pathway can increase significantly, consuming a substantial portion of cellular glucose. nih.gov This increased activity is implicated in the development of diabetic complications. nih.gov

When this compound is metabolized through this pathway, the deuterium labels on carbons 4, 5, and 6 are retained in the resulting sorbitol and fructose molecules. By using mass spectrometry to measure the abundance of deuterated sorbitol and fructose, researchers can directly quantify the amount of glucose being shunted into this pathway, providing critical insights into the metabolic dysregulation associated with hyperglycemia. taylorandfrancis.com

TKTL1 Pathway: The transketolase-like 1 (TKTL1) pathway is a proposed variant of the non-oxidative pentose phosphate pathway. nih.gov Transketolase is a key enzyme in the PPP, and its isoform, TKTL1, is thought to play a role in the metabolic reprogramming of cancer cells. mdpi.com It has been hypothesized that TKTL1 can divert glucose metabolites away from the standard PPP to produce precursors for fatty acid and nucleic acid synthesis, thereby supporting rapid cell proliferation. nih.gov

Mechanistic Studies of Metabolic Regulation and Pathway Interdependence with this compound

A key advantage of using this compound is its ability to elucidate the complex regulatory mechanisms and interdependencies between metabolic pathways. Glucose is a central hub metabolite, and its breakdown products are directed into various pathways depending on the cell's energetic and biosynthetic needs. nih.gov The specific labeling pattern of this compound allows researchers to trace the fate of the lower three carbons of the glucose molecule (C4, C5, C6) distinctly from the upper three.

In glycolysis, the six-carbon glucose molecule is cleaved into two three-carbon molecules of glyceraldehyde-3-phosphate (GAP). One GAP molecule is derived from carbons 1-3 and the other from carbons 4-6. Therefore, the deuterium label from this compound will be exclusively found in the GAP molecule that is subsequently converted to pyruvate and enters the TCA cycle.

This specificity is crucial for studying metabolic reprogramming, such as the Warburg effect in cancer cells, where glycolysis is upregulated even in the presence of oxygen. By tracing the labeled pyruvate into lactate versus the TCA cycle, researchers can quantify the extent of this reprogramming. Furthermore, they can investigate how the activity of one pathway affects another. For instance, by simultaneously measuring flux through the PPP (which primarily consumes the C1 of glucose) and the flux of the C4-C6 fragment into the TCA cycle, one can study the competitive and regulatory interplay between these two major arms of glucose metabolism. This provides a detailed understanding of how cells allocate resources and adapt their metabolic networks in response to different stimuli or disease states.

Table 3: Fate of Deuterium from this compound in Major Metabolic Pathways

Pathway Key Metabolite Expected Labeling from this compound
Glycolysis Pyruvate Labeled (derived from carbons 4, 5, 6 of glucose)
Pentose Phosphate Pathway Ribose-5-Phosphate Labeled (retains labels from C4 and C5 of glucose)
TCA Cycle Citrate Labeled (via labeled acetyl-CoA from pyruvate)
Polyol Pathway Sorbitol / Fructose Labeled (retains labels from C4, C5, C6 of glucose)

| De Novo Lipogenesis | Palmitate | Labeled (via incorporation of labeled acetyl-CoA units) |

Research Models and Experimental Systems Employing D 4,5,6,6 2h4 Glucose

In Vitro Cell Culture Systems for Controlled Metabolic Studies

In vitro cell culture provides a controlled environment to dissect cellular metabolism, minimizing the systemic complexities present in whole organisms. The use of D-[4,5,6,6'-2H4]glucose in these systems allows researchers to precisely trace the journey of glucose carbons through central metabolic pathways.

Mammalian cell cultures are fundamental tools for studying the metabolic reprogramming that occurs in diseases like cancer and diabetes. When this compound is added to the culture medium, it is taken up by cells and metabolized alongside unlabeled glucose. The deuterium (B1214612) label is retained as the glucose molecule is processed through glycolysis to pyruvate (B1213749) and lactate (B86563). If the pyruvate enters the mitochondria, the label can be traced through the tricarboxylic acid (TCA) cycle.

This tracing allows for the quantification of flux through key pathways. For instance, researchers can measure the rate of glycolysis by monitoring the appearance of labeled lactate in the culture medium. Similarly, the entry of glucose-derived carbons into the TCA cycle can be assessed by analyzing the labeling patterns of cycle intermediates like citrate and malate. These studies are critical for understanding phenomena such as the Warburg effect in cancer cells, characterized by high rates of glycolysis even when oxygen is present.

Primary cell cultures, derived directly from tissues, offer a model that more closely represents the in vivo state. Using this compound in primary dopaminergic neurons, for example, can help elucidate how glucose metabolism influences cell death pathways, which is relevant for neurodegenerative diseases. The concentration of glucose in the medium can be manipulated to study its impact on cellular processes, as different glucose levels can trigger distinct metabolic and cell death pathways.

Below is a table summarizing the application of glucose tracers in mammalian cell culture systems.

Table 1: Applications of this compound in Mammalian Cell Culture
Cell System Research Focus Metabolic Pathways Studied Key Findings
Cancer Cell Lines (e.g., Glioma, NSCLC) Understanding the Warburg Effect Glycolysis, Tricarboxylic Acid (TCA) Cycle, Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Quantifies high glycolytic rates and altered mitochondrial metabolism characteristic of tumors.
Hybridoma Cells Optimizing Bioproduction Glucose Consumption, Lactate and Ammonium Production Helps in designing feeding strategies to reduce toxic byproducts and improve protein production.
Primary Dopaminergic Neurons Neurodegenerative Disease Mechanisms Glycolysis, Apoptotic Pathways Reveals how extracellular glucose levels can determine the mode of cell death induced by neurotoxins.

| Human Umbilical Vein Endothelial Cells (HUVEC) | Vascular Biology | Extracellular Acidification Rate (ECAR), Oxygen Consumption Rate (OCR) | Used to assess metabolic shifts between glycolysis and oxidative phosphorylation in response to stimuli. |

Microbial systems, particularly yeast such as Saccharomyces cerevisiae, are workhorses for industrial fermentation and the production of biofuels and biochemicals. This compound is an invaluable tool for dissecting the complex metabolic networks in these organisms. Yeasts can switch between respiratory and fermentative metabolism depending on the availability of glucose and oxygen.

By supplying this compound as the carbon source, researchers can trace its path to ethanol and CO2 during fermentation or through the TCA cycle during respiration. This helps in quantifying the flux through each pathway under different environmental conditions. Such studies are crucial for understanding and engineering phenomena like the Crabtree effect, where yeast produces ethanol aerobically in the presence of high glucose concentrations. The tracer can also illuminate how glucose carbons are funneled into the pentose phosphate pathway (PPP), which is essential for producing NADPH and precursors for nucleotide synthesis, critical factors for cell growth and stress response.

Table 2: Use of this compound in Microbial Metabolic Studies

Microbial System Research Area Metabolic Pathways Investigated Significance
***Saccharomyces cerevisiae* (Yeast)** Fermentation Science Glycolysis, Ethanol Fermentation, Respiration (TCA Cycle) Elucidates the regulation of the switch between fermentation and respiration (e.g., Crabtree effect).
***Hanseniaspora uvarum* (Wine Yeast)** Bioproduction & Stress Response Pentose Phosphate Pathway (PPP) Investigates the role of G6PDH in generating NADPH for stress tolerance and biosynthesis.
Engineered Microbes Metabolic Engineering Central Carbon Metabolism Optimizes pathways for the production of biofuels, pharmaceuticals, and other high-value chemicals.

Preclinical Animal Models for In Vivo Metabolic Tracing

Preclinical animal models are indispensable for studying systemic metabolism in a physiological context. This compound allows for the dynamic assessment of whole-body glucose homeostasis and organ-specific metabolism.

Rodent models are the most widely used systems for in vivo metabolic research due to their genetic tractability and physiological similarities to humans. Tracing with this compound is applied to investigate a range of conditions, including type 2 diabetes, obesity, and cancer.

In these studies, the tracer is administered to the animal, and its appearance and the appearance of its labeled metabolites are monitored over time in blood plasma and various tissues. This allows for the calculation of key metabolic rates, such as the rate of appearance (Ra) of glucose, which reflects endogenous glucose production (from both gluconeogenesis and glycogenolysis), and the rate of glucose disposal (Rd) by peripheral tissues.

Different mouse strains exhibit distinct metabolic phenotypes, making the choice of strain critical for experimental design. For example, C57BL/6J mice are prone to developing diet-induced obesity and insulin resistance, making them a common model for studying type 2 diabetes. In rat models, this compound can be used to study metabolic syndrome and the effects of different diets on glucose homeostasis. The tracer can also be used in neuro-metabolism studies to quantify cerebral glucose metabolic rates in the brain.

Table 3: Applications of this compound in Rodent Models

Rodent Model Research Area Key Metabolic Parameters Measured Typical Findings
C57BL/6J Mouse Type 2 Diabetes, Obesity Glucose Tolerance, Insulin Sensitivity, Endogenous Glucose Production (EGP) Characterizes the progression of insulin resistance and hyperglycemia on a high-fat diet.
Sprague Dawley Rat Metabolic Syndrome, Diabetic Neuropathy Glucose Homeostasis, Lipid Profiles, Gluconeogenesis Models the complex metabolic dysfunctions seen in human type 2 diabetes.
Glioma Rat Model Cancer Metabolism Tumor Glycolytic Flux, TCA Cycle Activity Quantifies altered glucose metabolism within tumors in vivo.
GLP-1R KO Mouse Neuro-metabolism Brain Glucose Uptake and Metabolism Rate Reveals impairments in brain glucose utilization linked to specific genetic modifications.

While rodent models dominate metabolic research, other animal models are used in specialized investigations. The principles of stable isotope tracing with this compound are applicable to these models as well. For example, in larger animal models like pigs or dogs, which share even greater physiological similarities with humans in terms of metabolism and organ size, this compound can be used to study liver and muscle glucose metabolism with greater translational relevance. However, the available literature predominantly focuses on the application of these tracers in rodent systems.

The method of tracer delivery can significantly influence metabolic outcomes, as stress from handling or injections can alter glucose homeostasis. Therefore, methodologies for stress-free delivery are crucial for obtaining physiologically relevant data.

Continuous Infusion: This technique involves surgically implanting a catheter, typically in the jugular or carotid artery, for the continuous, steady delivery of the tracer solution. This method is considered the gold standard for achieving an isotopic steady-state, where the ratio of labeled to unlabeled glucose in the plasma remains constant. Achieving this steady-state is essential for accurately calculating metabolic fluxes using tracer dilution models. A "primed" continuous infusion, which begins with a larger bolus dose, helps to reach the steady-state more quickly.

Liquid Diet: A non-invasive and stress-free method involves incorporating this compound directly into a liquid diet that the animals consume voluntarily (ad libitum). This approach is particularly useful for long-term labeling studies aiming to trace glucose carbons into macromolecules like proteins and lipids, which have slower turnover rates. It mimics a natural feeding state and avoids the stress associated with restraint or injections.

Oral Gavage: This method provides a precise dose of the tracer directly into the stomach. It is less invasive than surgery and is often used for experiments mimicking a glucose tolerance test. While it can induce some acute stress, it is a rapid and consistent way to deliver a known amount of the tracer.

Advanced Research Perspectives and Methodological Innovations in D 4,5,6,6 2h4 Glucose Studies

Integration of D-[4,5,6,6'-2H4]glucose Tracing with Multi-Omics Data (e.g., Metabolomics, Proteomics, Transcriptomics)

The integration of stable isotope tracing with multi-omics technologies provides a holistic view of cellular physiology, connecting metabolic flux with the underlying regulatory machinery. diva-portal.org While this compound tracing quantifies the rate and direction of metabolic pathways (fluxomics), its true power is unlocked when combined with metabolomics, proteomics, and transcriptomics. This multi-layered approach allows researchers to move beyond mere observation of metabolic changes to understanding their causes and consequences at the molecular level. nih.govmdpi.com

Metabolomics: When combined with this compound, non-targeted metabolomics can identify the full spectrum of downstream metabolites that incorporate the deuterium (B1214612) label, confirming pathway activity and revealing unexpected metabolic routes. researchgate.net This combined approach provides a dynamic snapshot of metabolism that is more informative than steady-state metabolite pool sizes alone. nih.gov

Proteomics: By correlating metabolic flux data with proteomic analyses, researchers can identify the specific enzymes whose expression levels change in concert with altered metabolic activity. nih.govresearchgate.net This helps to pinpoint key regulatory nodes within a pathway. For instance, an observed increase in flux through a particular pathway, as measured by this compound tracing, can be linked to the upregulation of a specific catalytic enzyme identified through proteomics.

Transcriptomics: Transcriptomic analysis adds another layer of insight by revealing changes in gene expression that precede and drive alterations in both protein levels and metabolic fluxes. mdpi.com This can elucidate the signaling pathways and transcription factors responsible for reprogramming metabolism under different conditions, such as in response to disease or therapeutic intervention. diva-portal.org

This integrated strategy has proven invaluable in complex diseases like type 2 diabetes and cancer, where metabolic dysregulation is a key feature. seer.bionih.gov By linking the functional output of metabolism (flux) with the regulatory landscape of genes and proteins, a more complete and actionable understanding of the disease state can be achieved. researchgate.net

Table 1: Synergistic Insights from Multi-Omics Integration with this compound Tracing

Omics LayerInformation ProvidedIntegrated Insight with this compound
Transcriptomics Measures mRNA expression levels, indicating the cell's intent to produce proteins. mdpi.comIdentifies the transcriptional programs (e.g., activated transcription factors) that initiate metabolic reprogramming. diva-portal.org
Proteomics Quantifies the abundance of proteins, the functional machinery of the cell. mdpi.comLinks changes in metabolic pathway flux directly to the abundance of the enzymes that catalyze those reactions. researchgate.net
Metabolomics Measures the levels of small molecule metabolites, the substrates and products of metabolic reactions. nih.govProvides a comprehensive map of how deuterium from glucose is incorporated into downstream molecules, revealing pathway connectivity and identifying metabolic bottlenecks. researchgate.net

Development of Novel Deuterium Labeling Patterns in Glucose for Enhanced Resolution of Specific Biochemical Pathways

The specific placement of deuterium atoms on the glucose molecule is critical, as different labeling patterns can be used to probe distinct metabolic pathways with high resolution. While this compound is useful for tracking the fate of the lower carbons of glucose, a variety of other deuterated glucose isotopologues have been developed to provide more granular insights into specific biochemical routes. researchgate.netnih.gov

The development of new synthesis methods has made a wider range of deuterated glucose molecules more accessible, including those with labels on C1, C2, C3, or in various combinations. nih.govresearchgate.net For example, [6,6'-2H2]glucose is widely used to measure glucose turnover and its entry into the tricarboxylic acid (TCA) cycle. researchgate.netnih.gov More complex tracers, such as [2,3,4,6,6'-2H5]-D-glucose or fully deuterated D-glucose-d7, can provide even more comprehensive labeling of downstream metabolites, enhancing the signal-to-noise ratio in detection methods like deuterium magnetic resonance spectroscopy. researchgate.netnih.govsigmaaldrich.com

The strategic choice of a labeling pattern allows researchers to ask highly specific questions:

Glycolysis vs. Pentose (B10789219) Phosphate (B84403) Pathway (PPP): Using glucose labeled at different positions (e.g., [1,2-13C2]glucose vs. [U-13C]glucose, a principle that also applies to deuterium labels) can differentiate the flux through glycolysis versus the PPP.

TCA Cycle Dynamics: The pattern of deuterium incorporation into TCA cycle intermediates like glutamate (B1630785) and glutamine can reveal information about anaplerosis, cataplerosis, and the relative activity of different parts of the cycle. nih.govnih.gov

Anabolic Synthesis: Tracing deuterium into biomacromolecules like lipids and proteins can quantify the contribution of glucose to anabolic processes. springernature.com The STRIDE (Spectral Tracing of Deuterium Isotope) microscopy technique, for instance, uses [D7]-glucose to visualize the synthesis of new macromolecules in situ. springernature.com

This diversification of tracer design provides a sophisticated toolkit for precisely mapping metabolic networks.

Table 2: Comparison of Deuterated Glucose Tracers for Pathway-Specific Analysis

TracerPrimary Research Application(s)Key Pathway(s) Resolved
[6,6'-2H2]glucose Measuring whole-body glucose turnover and TCA cycle entry. researchgate.netnih.govGlycolysis, Gluconeogenesis, TCA Cycle.
This compound Tracking the fate of the glyceraldehyde-3-phosphate portion of glucose.Lower Glycolysis, TCA Cycle, Anaplerosis.
[2,3,4,6,6'-2H5]-D-glucose Enhancing signal in deuterium MRS for in vivo metabolic imaging. researchgate.netnih.govGlycolysis, Lactate (B86563) and Glutamate production. nih.gov
D-Glucose-d7 Maximizing label incorporation for imaging anabolic activity (lipids, proteins, DNA). springernature.comDe novo lipogenesis, Protein synthesis, Nucleotide synthesis.

Miniaturization and High-Throughput Approaches in this compound Tracing Studies

Traditionally, stable isotope tracing studies have been relatively low-throughput. However, the need to screen large numbers of genetic perturbations or potential therapeutic compounds for their effects on metabolism has driven the development of miniaturized and high-throughput methods. nih.gov These approaches adapt the principles of high-throughput screening (HTS) to the specific requirements of isotope tracing. nih.gov

Key innovations include:

Miniaturization: Performing cell culture and labeling experiments in high-density microplate formats (e.g., 96- or 384-well plates) significantly reduces the required amounts of cells, media, and expensive tracers like this compound. nih.govyoutube.com

Automation: Robotic liquid handlers can automate the processes of cell seeding, media changes, tracer addition, and sample quenching. This increases reproducibility and allows for the simultaneous processing of many plates.

Rapid Analytics: Coupling automated sample preparation with fast and sensitive analytical platforms, such as MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) mass spectrometry or flow-injection analysis coupled to tandem mass spectrometry (FIA-MS/MS), enables the rapid quantification of deuterium enrichment in key metabolites from hundreds or thousands of samples. nih.gov

These HTS platforms can be used to screen chemical libraries for drugs that modulate specific metabolic pathways or to perform functional genomic screens (e.g., using CRISPR or siRNA libraries) to identify novel regulators of glucose metabolism. nih.govnih.gov While many initial HTS metabolism assays used fluorescent glucose analogs, the adaptation of these platforms for mass spectrometry-based detection allows for the superior specificity and quantitative power of stable isotope tracers. nih.gov

Table 3: Components of a High-Throughput this compound Tracing Workflow

StepHigh-Throughput Technology/MethodAdvantage
Cell Culture & Perturbation Culture in 384-well plates; use of siRNA/CRISPR or compound libraries via acoustic dispensing.Massive parallelization and reduced reagent cost.
Isotope Labeling Automated liquid handlers for media exchange with this compound-containing medium.Precise timing and high reproducibility across plates.
Metabolite Extraction Robotic systems for automated quenching and extraction protocols directly in the microplate.Minimized sample handling variability and increased speed.
Analysis Flow-injection analysis tandem mass spectrometry (FIA-MS/MS) or acoustic MS interfaces.Dramatically reduced analysis time per sample (seconds vs. minutes for traditional chromatography).

Future Prospects and Emerging Methodologies for Mechanistic Biochemical Research Utilizing this compound

The future of metabolic research using this compound and other deuterated tracers is focused on increasing spatial and temporal resolution, enabling the study of metabolism in ever more complex and physiologically relevant contexts.

One of the most promising emerging methodologies is Deuterium Metabolic Imaging (DMI) . researchgate.net This non-invasive technique uses magnetic resonance imaging (MRI) or spectroscopy (MRS) to detect the signal from deuterium-labeled compounds in vivo after administration of a tracer like this compound. researchgate.netnih.gov DMI allows researchers and clinicians to visualize and quantify metabolic pathways, such as the balance between glycolysis and the TCA cycle, in real-time within living organisms, including human patients. nih.govnih.gov It has shown significant potential for diagnosing and monitoring diseases characterized by altered metabolism, such as cancer and neurodegenerative disorders. researchgate.netresearchgate.net

Another powerful technique is the combination of isotope tracing with advanced microscopy, such as Stimulated Raman Scattering (SRS) microscopy . springernature.com By using highly deuterated tracers like D-glucose-d7, SRS can visualize the incorporation of deuterium into newly synthesized macromolecules (lipids, proteins, etc.) with subcellular resolution, providing a spatial map of anabolic activity within tissues. springernature.com

Future prospects for this compound research include:

Single-Cell Metabolomics: Coupling miniaturized cell isolation techniques with highly sensitive mass spectrometry to perform isotope tracing at the single-cell level, which will uncover metabolic heterogeneity within cell populations.

Personalized Medicine: Using DMI to assess the metabolic phenotype of a patient's tumor in vivo to select the most effective metabolic therapy and monitor its response. researchgate.net

Systems-Level Modeling: Integrating dynamic flux data from this compound tracing into genome-scale metabolic models to create highly predictive simulations of cellular metabolism under various conditions.

These advancements promise to provide unprecedented insights into the mechanisms of metabolic regulation in health and disease, positioning deuterated glucose tracers as indispensable tools for the future of biochemical research.

Table 4: Emerging Methodologies in Deuterated Glucose Tracing

MethodologyPrincipleKey AdvantageFuture Application
Deuterium Metabolic Imaging (DMI) In vivo detection of deuterated metabolites using MRI/MRS after tracer administration. nih.govresearchgate.netNon-invasive, real-time tracking of metabolic fluxes in living organisms, including humans. nih.govClinical cancer diagnosis, monitoring therapeutic response, studying brain metabolism. researchgate.netnih.gov
Stimulated Raman Scattering (SRS) Microscopy Vibrational imaging that detects the C-D bond to map the location of deuterated molecules. springernature.comSubcellular spatial resolution of metabolic activity and anabolic synthesis. springernature.comVisualizing metabolic heterogeneity in tissues and tumors.
Single-Cell Isotope Tracing Combining single-cell isolation with ultra-sensitive mass spectrometry to measure isotope enrichment.Reveals cell-to-cell differences in metabolic pathway utilization.Understanding cellular heterogeneity in development and disease.
Dynamic Multi-Omics Integration Computational modeling that integrates time-course flux data with transcriptomic and proteomic data.Creates predictive models of metabolic regulation.Identifying novel drug targets and understanding complex disease mechanisms.

Q & A

Q. What distinguishes D-[4,5,6,6'-2H4]glucose from unlabeled glucose, and how does this affect its application in metabolic studies?

this compound is a deuterated isotopologue with four hydrogen atoms replaced by deuterium at positions 4, 5, 6, and 6'. This substitution reduces metabolic interference in glycolysis and the tricarboxylic acid (TCA) cycle, making it ideal for tracing glucose flux in pathways like glycogen synthesis or the pentose phosphate pathway . Its structural similarity to natural glucose ensures minimal perturbation of enzymatic activity, but deuterium labeling allows precise tracking via mass spectrometry (MS) or nuclear magnetic resonance (NMR) .

Q. What experimental protocols are recommended for quantifying deuterium incorporation in this compound during metabolic studies?

Deuterium enrichment can be quantified using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS). For example, after incubating cells with this compound, metabolites are extracted, derivatized (e.g., using methoxyamine hydrochloride and BSTFA), and analyzed via selected ion monitoring (SIM) for deuterium-specific mass shifts. Calibration curves with known deuterium:protium ratios ensure accuracy .

Q. How does deuterium labeling in this compound influence NMR spectral interpretation?

Deuterium alters spin-spin coupling and chemical shifts in adjacent carbons. In ¹³C-NMR, the labeled positions (C4, C5, C6) exhibit split peaks due to ²H-¹³C interactions. Researchers must account for these shifts when assigning metabolic products, as misinterpretation can lead to errors in pathway flux analysis .

Advanced Research Questions

Q. How can isotopic scrambling in this compound be minimized during long-term metabolic tracing experiments?

Isotopic scrambling occurs via enzymatic exchange (e.g., isomerases) or non-enzymatic proton exchange in aqueous solutions. To mitigate this:

  • Use short incubation times (<24 hours) to limit exposure to exchange-prone environments.
  • Inhibit specific enzymes (e.g., phosphoglucose isomerase) with small molecules like 6-phosphogluconate.
  • Validate results with parallel experiments using ¹³C-labeled glucose to confirm pathway specificity .

Q. What computational models are effective for resolving deuterium positional isotopomer distributions in this compound-derived metabolites?

Isotopomer spectral analysis (ISA) and metabolic flux analysis (MFA) software (e.g., INCA, OpenFLUX) can model deuterium incorporation. For instance, INCA integrates MS/NMR data to simulate labeling patterns in glycolysis and glycogen synthesis, accounting for kinetic isotope effects (KIEs) that slow reactions at deuterated positions .

Q. How does deuterium labeling in this compound impact lipid biosynthesis studies when combined with deuterated water (D₂O)?

Co-administering this compound and D₂O enhances lipid labeling by reducing hydrogen-deuterium exchange in NADPH (used in fatty acid elongation). The glucose contributes deuterium to acetyl-CoA via glycolysis, while D₂O labels the aqueous pool. This dual approach improves signal-to-noise ratios in MS-based lipidomics .

Methodological Considerations

Q. What controls are essential when using this compound to study insulin resistance in cell models?

  • Negative controls : Cells treated with unlabeled glucose to establish baseline metabolic activity.
  • Isotope correction controls : Samples spiked with known deuterium levels to adjust for natural abundance.
  • Pharmacological controls : Use of insulin sensitizers (e.g., metformin) to validate glucose uptake measurements .

Q. How can researchers address discrepancies between in vivo and in vitro data using this compound?

Discrepancies often arise from differential isotope dilution in vivo (e.g., plasma glucose pools) versus controlled in vitro systems. To reconcile these:

  • Measure systemic glucose turnover rates via stable isotope infusion (e.g., hyperinsulinemic-euglycemic clamps).
  • Apply compartmental modeling to account for tissue-specific uptake and recycling .

Data Analysis and Validation

Q. What statistical approaches are recommended for interpreting heterogeneous labeling patterns in this compound experiments?

Use multivariate analysis (e.g., principal component analysis) to cluster metabolites by labeling efficiency. Bootstrapping methods can estimate confidence intervals for flux rates, while false discovery rate (FDR) correction reduces Type I errors in high-throughput datasets .

Q. How can researchers validate the purity of commercially sourced this compound?

Perform HPLC with refractive index detection or charged aerosol detection (CAD) to verify purity (>98%). Confirm deuterium enrichment via ²H-NMR or high-resolution MS, ensuring absence of protium contamination at labeled positions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.